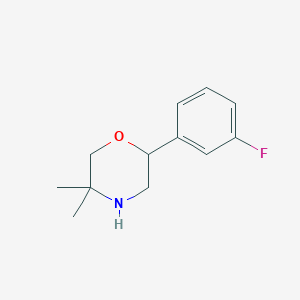
2-(3-Fluorophenyl)-5,5-dimethylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3-Fluorophenyl)-5,5-dimethylmorpholine” is likely a morpholine derivative. Morpholine is a heterocyclic organic compound featuring a six-membered ring with four carbon atoms and one nitrogen atom . The presence of a fluorophenyl group suggests that this compound may have unique properties compared to other morpholine derivatives.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve the reaction of a suitable 3-fluorophenyl compound with a 5,5-dimethylmorpholine precursor .Molecular Structure Analysis
The molecular structure of this compound would likely feature a six-membered morpholine ring with a 3-fluorophenyl group attached at the 2-position and two methyl groups attached at the 5-position .Chemical Reactions Analysis
As a morpholine derivative, this compound might undergo reactions typical of morpholines, such as nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a fluorinated compound, it might exhibit unique properties compared to non-fluorinated analogs .科学的研究の応用
Neurokinin-1 Receptor Antagonists
One application involves the use of structurally related compounds as neurokinin-1 receptor antagonists. These compounds have been studied for their potential in treating conditions such as emesis and depression. For instance, a water-soluble neurokinin-1 receptor antagonist showed efficacy in pre-clinical tests relevant to these conditions, highlighting the therapeutic potential of similar molecules (Harrison et al., 2001).
Anticancer Agents
Compounds with a core structure similar to "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" have been synthesized and evaluated for their antitumor activities against various cancer cell lines. This includes novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities in vitro, indicating the potential use of related compounds in cancer treatment (Fang et al., 2016).
Phosphorescence and Sensing Properties
Another application area is in the development of phosphorescent materials and sensors. For example, BMes2-functionalized 2-phenylpyridine cyclometalated Pt(II) complexes, which share structural motifs with "2-(3-Fluorophenyl)-5,5-dimethylmorpholine", have been synthesized and analyzed for their dual phosphorescence emission and fluoride sensing properties. These properties are crucial for applications in organic electronics and sensing technologies (Ko et al., 2013).
Membrane Probes
Lipids containing dimethyl BODIPY fluorophores, which are conceptually related to "2-(3-Fluorophenyl)-5,5-dimethylmorpholine" in terms of fluorophore application, have been used as membrane probes in cell biology. These studies focus on the miscibility and steady-state fluorescence behavior of such lipids in biological membranes, providing insights into membrane dynamics and interactions (Dahim et al., 2002).
Green Synthesis and Organic Light-Emitting Devices
The compound and its derivatives are also explored in the context of green synthesis methods and their application in organic light-emitting devices (OLEDs). This includes the catalyst-free synthesis of novel quinolinone derivatives under ultrasonic conditions and the improvement of emission efficiency in OLEDs using related compounds as the phosphorescent dopant. Such studies contribute to the development of more efficient and environmentally friendly synthetic methods and materials for electronics (Govindaraju et al., 2016; Tokito et al., 2003).
将来の方向性
特性
IUPAC Name |
2-(3-fluorophenyl)-5,5-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHMIHGVNHOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(CN1)C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5,5-dimethylmorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)
![N-[(4-methoxy-1-naphthyl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)
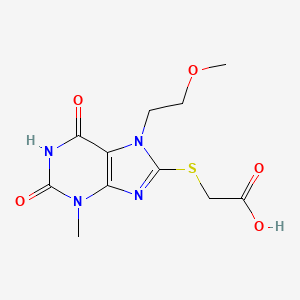
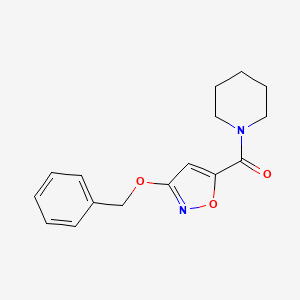

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2923174.png)
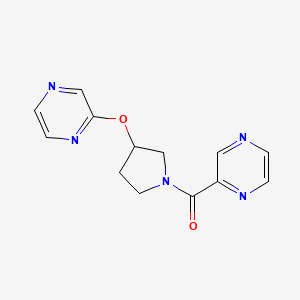
![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)
![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)
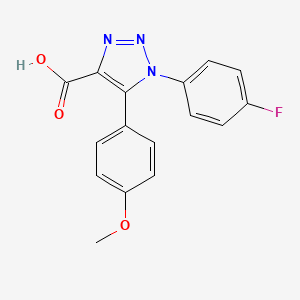
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2923183.png)
![5-{6-chloro-2H-[1,3]dioxolo[4,5-g]quinolin-7-yl}-3-cyclopropyl-1-methanesulfonyl-4,5-dihydro-1H-pyrazole](/img/structure/B2923184.png)